![molecular formula C18H17N3O4S B2878441 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 899734-70-4](/img/structure/B2878441.png)
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 3,4-dimethoxyphenyl group is a common moiety in organic chemistry, often contributing to the bioactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The 1,3,4-oxadiazole ring is planar, and the dimethoxyphenyl group is likely to be in a plane perpendicular to it .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 1,3,4-oxadiazole ring and the dimethoxyphenyl group. Oxadiazoles can participate in a variety of reactions, including nucleophilic substitutions and additions .Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of N-substituted derivatives, including compounds similar to N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, has shown potential antibacterial properties. These derivatives are synthesized through various chemical processes, demonstrating moderate to potent antibacterial activity against a range of gram-negative and gram-positive bacteria. This indicates their potential for development into new antibacterial agents (Siddiqui et al., 2014; Nafeesa et al., 2017).
Antimicrobial and Anti-Enzymatic Potential
Compounds synthesized from 1,3,4-oxadiazole and acetamide derivatives have been evaluated for their antimicrobial and anti-enzymatic potentials. They exhibit significant antibacterial screening against various bacterial strains, showing potential as antimicrobial agents. Additionally, some compounds demonstrate anti-enzymatic activity, suggesting their possible use in targeting specific enzymes within microbial and human cells (Faheem, 2018).
Anticancer Properties
Recent studies have focused on the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds, particularly those bearing specific substituents, have been screened for anticancer activity against various human cancer cell lines. The research indicates that certain derivatives exhibit superior activity, highlighting the potential for these compounds to be developed into anticancer drugs (Polkam et al., 2021).
Antioxidant Activity
Oxadiazole derivatives have been synthesized and characterized, with some showing potent antioxidant activity. This suggests their possible use as antioxidant agents, which could have implications in preventing oxidative stress-related diseases (Karanth et al., 2019).
Enzyme Inhibition
N-substituted derivatives of similar compounds have shown activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential use in treating diseases related to enzyme dysfunction, such as Alzheimer's (Rehman et al., 2013).
Future Directions
properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-14-9-8-12(10-15(14)24-2)17-20-21-18(25-17)19-16(22)11-26-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKJBWOMLPHSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

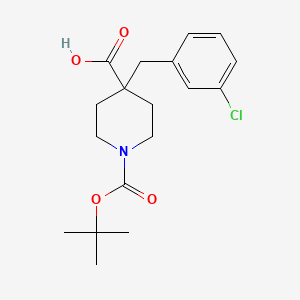
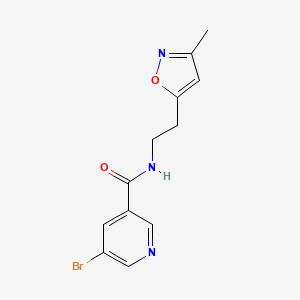

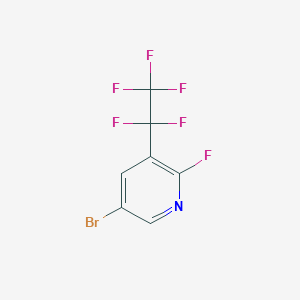
![6-Acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878368.png)
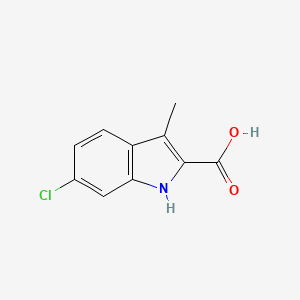
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2878373.png)
amino]-1-ethanol](/img/structure/B2878374.png)
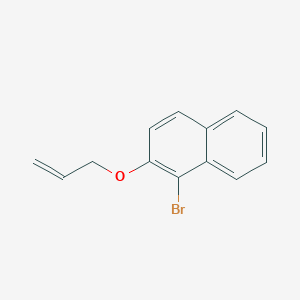
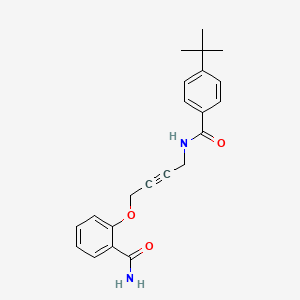

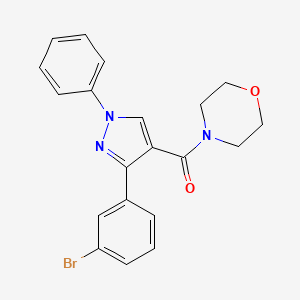
![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878380.png)
![3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878381.png)